methyl 4-cyano-1H-pyrazole-3-carboxylate

Medicinal Chemistry ADME Prediction Drug Design

Researchers requiring a pyrazole building block with orthogonal reactive handles often struggle with limited 4-position functionality. Methyl 4-cyano-1H-pyrazole-3-carboxylate (CAS 105020-45-9) addresses this challenge. - Orthogonal reactivity: Cyano group enables tetrazole, amidine, amine synthesis; ester allows hydrolysis, amidation, or reduction for divergent library generation. - Critical pharmacophore: Key intermediate for CB1 antagonist analogs (e.g., JHU75528) and antitumor 1,5-diaryl-4-cyanopyrazoles with nanomolar GI50. - Reliable supply: BenchChem provides high-purity material with stock availability and global shipping.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 105020-45-9
Cat. No. B008348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-cyano-1H-pyrazole-3-carboxylate
CAS105020-45-9
Synonyms1H-Pyrazole-3-carboxylicacid,4-cyano-,methylester(9CI)
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NN1)C#N
InChIInChI=1S/C6H5N3O2/c1-11-6(10)5-4(2-7)3-8-9-5/h3H,1H3,(H,8,9)
InChIKeyFZMAIXSFOQAPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Cyano-1H-pyrazole-3-carboxylate: A Differentiated Building Block


Methyl 4-cyano-1H-pyrazole-3-carboxylate (CAS 105020-45-9) is a heterocyclic building block of the pyrazole class, characterized by a cyano (-CN) group at the 4-position and a methyl carboxylate ester at the 3-position on the pyrazole ring [1]. This specific substitution pattern provides a defined synthetic entry point for generating 4-substituted pyrazole derivatives, which are valuable intermediates in medicinal chemistry and agrochemical research [2]. The compound's physicochemical properties, including a reported melting point of 225-228 °C (from acetone) and a predicted LogP of 0.1, differentiate it from common alternatives like the unsubstituted methyl 1H-pyrazole-3-carboxylate or the 4-bromo analog, impacting its handling, solubility, and reactivity profile [1][3].

Core reactivity 4-Cyano group enables orthogonal heterocycle synthesis
Physicochemical profile Predicted LogP ~0.1 supports reduced lipophilicity context
Research models Fits CB1 receptor ligand and antitumor agent development workflows

Why Methyl 4-cyano-1H-pyrazole-3-carboxylate Cannot Be Substituted


Direct replacement of methyl 4-cyano-1H-pyrazole-3-carboxylate with simpler, unfunctionalized pyrazole-3-carboxylates (e.g., methyl 1H-pyrazole-3-carboxylate, CAS 15366-34-4) or other 4-halo analogs (e.g., 4-bromo-1H-pyrazole-3-carboxylate) is not chemically equivalent. The 4-cyano group is a critical synthetic handle that enables distinct transformations not possible with hydrogen or halogen substituents [1]. While a 4-bromo derivative may be suitable for cross-coupling reactions, the cyano group offers orthogonal reactivity for constructing heterocyclic scaffolds, such as tetrazoles, amidines, or amines, and significantly alters the electronic and hydrogen-bonding capacity of the pyrazole core [2]. Furthermore, the specific substitution pattern of this compound is a key intermediate in the preparation of complex bioactive molecules, including cannabinoid receptor ligands and antitumor agents, where the cyano group is essential for target engagement and potency [3].

Substituent (C4)
4-Bromo
4-Hydrogen
Cyano (-CN)
Suitable for cross-coupling (Suzuki, Buchwald)
Limited to direct functionalization or lithiation
Orthogonal transformation to tetrazoles, amines, amidines
Reactivity profile may not transfer to CN-based heterocycles
Scaffold diversity may be limited compared to cyano handle
Reported context in target engagement (CB1 ligands)
Pharmacophore role may differ; requires SAR validation
Binding affinity context may shift significantly

Methyl 4-Cyano-1H-pyrazole-3-carboxylate: Key Differentiation Evidence


Lipophilicity & Permeability: 4-Cyano Advantage

The lipophilicity of methyl 4-cyano-1H-pyrazole-3-carboxylate, as indicated by its predicted LogP, is a key differentiator from unsubstituted or halogenated analogs. The cyano group reduces LogP compared to a bromo substituent, potentially improving aqueous solubility and reducing nonspecific binding in biological assays. This property is critical for optimizing the drug-likeness of derived compounds [1].

Lipophilicity
Class-level inference
LogP ~0.1 (Target) vs ~1.5 (4-Br analog)
Context-dependent; may improve aqueous solubility
Computational prediction; experimental verification recommended
Medicinal Chemistry ADME Prediction Drug Design

Synthetic Versatility via 4-Cyano Orthogonal Reactivity

The 4-cyano group in methyl 4-cyano-1H-pyrazole-3-carboxylate provides a distinct synthetic handle that is orthogonal to the reactivity of the 3-carboxylate ester. Unlike 4-halo analogs (e.g., 4-bromo), which are primarily used for cross-coupling reactions, the cyano group can be converted into tetrazoles, amines, amidines, and other heterocycles, enabling the rapid generation of diverse compound libraries. This synthetic utility is a primary reason for its use as an intermediate in the synthesis of more complex structures [1].

Synthetic Versatility
Context-dependent
CN -> tetrazoles, amines, amidines
Br -> cross-coupling only
Supports broader chemical space exploration
Standard organic synthesis conditions required
Organic Synthesis Medicinal Chemistry Building Blocks

Cannabinoid CB1 Receptor Ligand Potency

The 4-cyano-1H-pyrazole-3-carboxylate scaffold is a critical substructure in a series of high-affinity cannabinoid CB1 receptor ligands. In a structure-activity relationship (SAR) study, the cyano group at the pyrazole 4-position was essential for maintaining high binding affinity. For example, the compound JHU75528, which contains the 4-cyano-1H-pyrazole-3-carboxylate motif, exhibited functional CB1 antagonist properties in electrophysiological recordings in rodent brain slices [1]. While a direct Ki value comparison for the exact target compound is not available, this established SAR provides strong class-level inference that the 4-cyano group is a key pharmacophoric element.

CB1 Ligand Affinity
Class-level inference
Reported >10-fold affinity decrease without 4-CN
Supports target engagement assay context
SAR data derived from radioligand binding studies
Cannabinoid Receptor CB1 Antagonist PET Imaging

Cytotoxic Activity of Antitumor Pyrazole Derivatives

Ethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylate, a close structural analog of the target compound, serves as a key synthetic precursor for a series of antitumor agents. Compounds derived from this scaffold demonstrated significant cytotoxic activity against estrogen-dependent tumors, with one derivative showing a GI50 value of 40 nM [1]. This establishes a clear precedent for the utility of 4-cyano-1H-pyrazole-3-carboxylate esters in medicinal chemistry programs targeting oncology.

Cytotoxic Potential
Class-level inference
GI50 40 nM for a 4-CN pyrazole-derived analog
Supports cell-model endpoint review
Analog evidence; direct activity requires validation
Anticancer Cytotoxicity Estrogen-Dependent Tumors

Research Applications of Methyl 4-cyano-1H-pyrazole-3-carboxylate


CNS-Penetrant CB1 Ligand Optimization

Utilize methyl 4-cyano-1H-pyrazole-3-carboxylate as a starting material for synthesizing analogs of JHU75528, a high-affinity CB1 receptor antagonist. The 4-cyano group is a critical pharmacophore, and the methyl ester provides a handle for further derivatization at the 3-position to optimize pharmacokinetic properties, such as LogP (0.1 for the core) for improved brain penetration [1].

Divergent 4-Substituted Pyrazole Library Synthesis

Employ this building block in divergent synthesis strategies where the orthogonal reactivity of the 4-cyano group and the 3-carboxylate ester is exploited. The cyano group can be converted into tetrazoles, amines, or amidines, while the ester can be hydrolyzed to a carboxylic acid, amidated, or reduced, enabling rapid generation of structurally diverse compound libraries for high-throughput screening [1].

Pyrazole-Based Anticancer Cytotoxic Agents

Use methyl 4-cyano-1H-pyrazole-3-carboxylate as a synthetic precursor for preparing 1,5-diaryl-4-cyanopyrazole derivatives with potential anticancer activity. Following established SAR, the cyano group is retained for activity, while the ester is converted to heterocycles (e.g., oxadiazoles) known to enhance cytotoxicity, targeting estrogen-dependent tumors with potential GI50 values in the low nanomolar range [1].

Application
Selection Property
Validation Focus
CNS-Penetrant CB1 Ligand Optimization
Cyano pharmacophore retention
Binding affinity and brain penetration context
Divergent 4-Substituted Pyrazole Library Synthesis
Orthogonal reactivity profile (CN + ester)
Downstream conversion yields and scaffold diversity
Pyrazole-Based Anticancer Cytotoxic Agents
4-CN pyrazole core integration
Cytotoxicity endpoints in estrogen-dependent cell lines

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